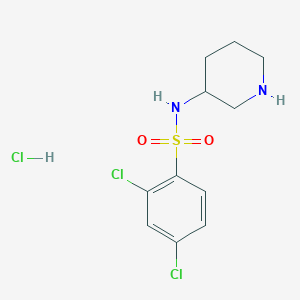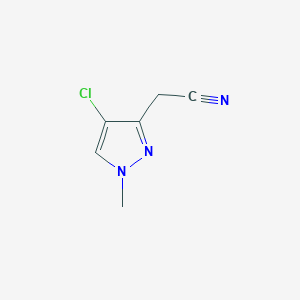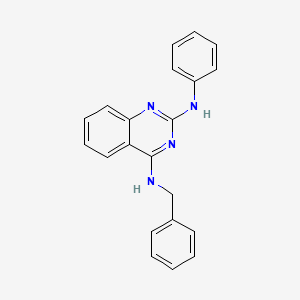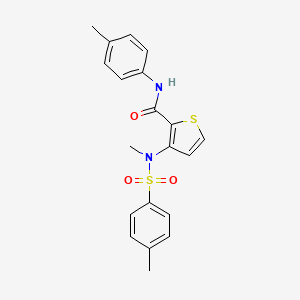
3-benzyl-2-propylquinazolin-4(3H)-one
説明
“3-benzyl-2-propylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C18H18N2O . It’s a member of the quinazolinone family, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone .
Molecular Structure Analysis
The molecular structure of “3-benzyl-2-propylquinazolin-4(3H)-one” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The quinazolinone moiety is a bicyclic structure with a benzene ring fused to a pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-benzyl-2-propylquinazolin-4(3H)-one” are not specified in the sources I have .
科学的研究の応用
Antiviral and Antitumor Applications
Antiviral Activity : 3-benzyl-2-propylquinazolin-4(3H)-one derivatives have been investigated for their antiviral properties. A study demonstrated that certain derivatives prepared through Schiff base formation exhibited significant antiviral activities against a broad spectrum of viruses, including herpes simplex, vaccinia virus, and influenza A and B viruses. Among them, specific compounds showed promising activity against the entire tested virus set (Kumar et al., 2010).
Antitumor Activity : The antitumor potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives has been explored, with certain compounds demonstrating significant activity against various human tumor cell lines, including melanoma, ovarian cancer, and breast cancer. Some derivatives were found to be more active than the reference drug, 5-fluorouracil, indicating their potent antitumor properties (El-Badry et al., 2020).
Radioiodination and Biodistribution
- Radioiodination and Imaging : One of the derivatives, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one, was successfully labeled with radioactive iodine. This process involved optimizing various reaction parameters such as concentration, pH, and time. The radiochemical yield was impressive, and the compound showed stability for up to 24 hours. Biodistribution studies indicated significant uptake in organs like the thyroid and tumor tissues, suggesting its potential application in radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Catalysis and Synthetic Applications
- Catalytic Applications : A novel hybrid organosilica was developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This method provided several advantages, including low catalyst loading, high yields, short reaction times, and eco-friendly conditions. The organosilica served as a hybrid nanocatalyst, demonstrating the potential of 3-benzyl-2-propylquinazolin-4(3H)-one derivatives in catalyzing important pharmaceutical syntheses (Nikooei et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3-benzyl-2-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNFJRLDBVJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-propylquinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)


![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)



